molecular formula C6H8O3 B1343095 1-Formylcyclobutane-1-carboxylic acid

1-Formylcyclobutane-1-carboxylic acid

Cat. No.: B1343095
M. Wt: 128.13 g/mol
InChI Key: VWBQAHOIEKRSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Formylcyclobutane-1-carboxylic acid (CAS 777803-50-6), also termed 1-(formylamino)cyclobutane-1-carboxylic acid, is a cyclobutane derivative with a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol . The compound features a cyclobutane ring substituted with both formyl (-CHO) and carboxylic acid (-COOH) groups at the 1-position.

Properties

IUPAC Name

1-formylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-6(5(8)9)2-1-3-6/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQAHOIEKRSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Analogs with Different Substituents

1-Benzylcyclobutane-1-carboxylic Acid
  • Formula : C₁₂H₁₄O₂; MW : 190.24 g/mol; CAS : 114672-02-5 .
  • Properties: White solid, stable under normal conditions. Classified as non-hazardous but requires standard lab precautions (ventilation, gloves) .
1-Carbamoylcyclobutane-1-carboxylic Acid
  • Formula: C₆H₉NO₃; MW: 143.14 g/mol; CAS: 381230-96-2 .
  • Key Difference : Replaces the formyl group with a carbamoyl (-CONH₂) group.
  • Applications: Potential intermediate in peptide synthesis.
1-(Methylcarbamoyl)cyclobutane-1-carboxylic Acid
  • Formula: C₇H₁₁NO₃; MW: 157.17 g/mol; CAS: 1248231-74-4 .
  • Key Difference : Methylcarbamoyl (-CONHCH₃) substituent enhances lipophilicity.
1-Ethynylcyclobutane-1-carboxylic Acid
  • Formula : C₇H₈O₂; MW : 124.14 g/mol; CAS : N/A .
  • Key Difference : Ethynyl (-C≡CH) group introduces alkyne reactivity for click chemistry applications.

Amino-Substituted Cyclobutane Derivatives

1-Aminocyclobutane-1-carboxylic Acid
  • Formula: C₅H₉NO₂; MW: 115.13 g/mol; CAS: 22264-50-2 .
  • Applications : Pharmaceutical intermediate; isotopically labeled versions (e.g., ¹¹C, ¹⁸F) are used in PET imaging .
1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
  • Formula: C₅H₈FNO₂; MW: 133.12 g/mol; CAS: N/A .
  • Applications : Tumor imaging agent with high tumor-to-brain uptake ratios (6.61 at 60 min post-injection in rat gliomas) .

Dicarboxylic Acid Derivatives

1,1-Cyclobutane Dicarboxylic Acid
  • Formula : C₆H₈O₄; MW : 144.13 g/mol; CAS : N/A .
  • Key Difference: Dual carboxylic acid groups increase acidity and solubility compared to mono-carboxylic analogs.

Research and Application Gaps

  • 1-Formylcyclobutane-1-carboxylic acid: No reported biological or industrial applications. Its formyl group suggests utility as a synthetic precursor, but experimental validation is lacking .

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